
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL is a chiral compound that features an amino group and an anthryl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-anthraldehyde and ®-1-amino-2-propanol.
Reaction Conditions: The key step involves the condensation of 2-anthraldehyde with ®-1-amino-2-propanol under acidic or basic conditions to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction.
Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Automation: Implementing automated systems for continuous production and monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The anthryl group can be reduced to form dihydroanthracene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like tosyl chloride or thionyl chloride.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Dihydroanthracene derivatives.
Substitution Products: Tosylates, chlorides.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthryl group.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism by which (1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to its functional groups, such as amino and hydroxyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-1-Amino-1-(2-anthryl)propan-2-OL: The enantiomer of the compound with similar properties but different stereochemistry.
1-Amino-2-anthrylpropan-2-OL: Lacks the chiral center, leading to different reactivity and applications.
1-Amino-1-(2-naphthyl)propan-2-OL: Similar structure but with a naphthyl group instead of an anthryl group.
Uniqueness
(1R,2R)-1-Amino-1-(2-anthryl)propan-2-OL is unique due to its chiral nature and the presence of the anthryl group, which imparts specific optical and electronic properties.
Eigenschaften
Molekularformel |
C17H17NO |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
(1R,2R)-1-amino-1-anthracen-2-ylpropan-2-ol |
InChI |
InChI=1S/C17H17NO/c1-11(19)17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-11,17,19H,18H2,1H3/t11-,17+/m1/s1 |
InChI-Schlüssel |
IEUXOJZOMJGBBC-DIFFPNOSSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
Kanonische SMILES |
CC(C(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





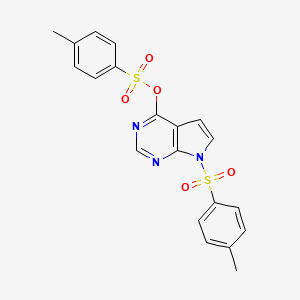
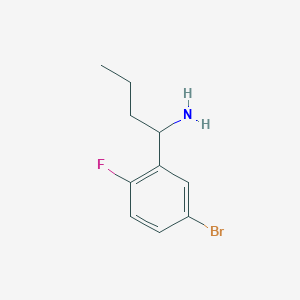
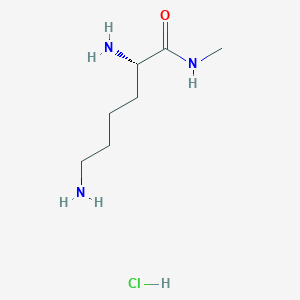
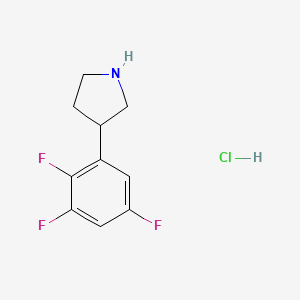
![Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid](/img/structure/B13037067.png)
![2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)

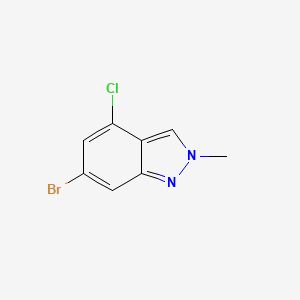

![4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037089.png)
![Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)
